2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC18345080
Molecular Formula: C15H9FO2
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9FO2 |
|---|---|
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)indene-1,3-dione |
| Standard InChI | InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
| Standard InChI Key | UAUATSHJDXYFHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F |
Introduction
Structural and Molecular Analysis
Core Architecture and Stereoelectronic Features
The molecule consists of a bicyclic indene-1,3-dione system fused to a 3-fluorophenyl substituent. X-ray crystallography of analogous indene-diones reveals a nearly coplanar arrangement between the indene core and aryl ring, stabilized by conjugation between the diketone and aromatic π-systems . The fluorine atom at the meta position induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s electrophilicity at the α-carbonyl positions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.23 g/mol | |
| IUPAC Name | 2-(3-Fluorophenyl)indene-1,3-dione | |
| SMILES | C1=CC=C(C(=C1)F)C2C(=O)C3=CC=CC=C3C2=O | |
| InChI Key | SCNCZXQJFFHMNP-UHFFFAOYSA-N |
Spectroscopic Signatures
Fourier-transform infrared (FT-IR) spectroscopy of related indene-diones shows strong absorptions at 1700–1750 cm for the diketone carbonyls and 1250–1100 cm for C-F stretching . Nuclear magnetic resonance (NMR) spectra typically exhibit downfield-shifted protons adjacent to electron-withdrawing groups, with NMR resonances for the fluorophenyl protons appearing as complex multiplets due to - coupling .
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves a Friedel-Crafts acylation of phthalic anhydride derivatives with 3-fluorophenylacetylene, followed by cyclization under acidic conditions . Alternative pathways include:
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Kilgore Method: Diethyl phthalate reacts with 3-fluorophenylmagnesium bromide in a Grignard addition, followed by acid-catalyzed decarboxylation .
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Palladium-Catalyzed Insertion: tert-Butyl isocyanide inserts into palladium intermediates derived from 2-bromophenyl ketones, yielding substituted indene-diones after hydrolysis .
Table 2: Synthesis Yields Across Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | 50–62 | AlCl, 80°C, 12 h | |
| Kilgore Cyclization | 45–55 | HSO, reflux | |
| Pd-Catalyzed Insertion | 61–75 | Pd(OAc), dioxane |
Green Chemistry Approaches
Electrochemical synthesis using undivided cells has been explored for analogous indene-diones, achieving 70–85% yields via Michael addition between catechol derivatives and indene-dione precursors . This method avoids hazardous solvents and enables precise control over reaction kinetics .
Chemical Reactivity and Functionalization
Knoevenagel Condensation
The α,β-unsaturated diketone undergoes Knoevenagel reactions with active methylene compounds like malononitrile, forming cyano-substituted derivatives . For example, reaction with malononitrile at room temperature yields 2-(3-fluorophenyl)-2-dicyanomethylene-indene-1,3-dione (85% yield), while heating produces tetracyano analogs (34–45% yield) .
Coordination Chemistry
The diketone moiety chelates metal ions, forming complexes with Cu and Sr that exhibit fluorescence turn-on effects . Density functional theory (DFT) studies suggest intramolecular charge transfer (ICT) from the indene-dione to the metal, enhancing quantum yields by 3–5 fold .
Applications in Materials Science
Fluorescent Chemosensors
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione derivatives serve as selective Cu sensors, with detection limits as low as 10 nM . Complexation with Cu blue-shifts emission maxima by 40–50 nm, attributed to ligand-to-metal charge transfer (LMCT) .
Organic Electronics
The compound’s extended π-system and electron-deficient core make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit electron mobilities of 0.01–0.05 cm/V·s, comparable to fullerene derivatives .
Spectroscopic Characterization Techniques
UV-Vis and Fluorescence Spectroscopy
The compound exhibits a broad absorption band at 350–400 nm (ε ≈ 10 L/mol·cm) due to π→π* transitions . Fluorescence emission at 450–500 nm (Φ = 0.15–0.25) is solvent-dependent, with red shifts in polar aprotic media .
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.0586 ([M+H]), with fragmentation patterns dominated by loss of CO (28 Da) and HF (20 Da) .
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